molecular formula C16H14N6O B11218141 7-(2-Methoxyphenyl)-5-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

7-(2-Methoxyphenyl)-5-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11218141
M. Wt: 306.32 g/mol
InChI Key: XIPQBQHRTMPGNV-UHFFFAOYSA-N
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Description

3-[7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE is a heterocyclic compound that features a tetrazole ring fused with a pyrimidine ring, and a methoxyphenyl group attached to the tetrazole ring

Preparation Methods

The synthesis of 3-[7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyphenylhydrazine with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dimethylformamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 3-[7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE include other tetrazole and pyrimidine derivatives. For example:

The uniqueness of 3-[7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE lies in its specific structural features and the presence of the methoxyphenyl group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C16H14N6O

Molecular Weight

306.32 g/mol

IUPAC Name

7-(2-methoxyphenyl)-5-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H14N6O/c1-23-15-7-3-2-6-12(15)14-9-13(11-5-4-8-17-10-11)18-16-19-20-21-22(14)16/h2-10,14H,1H3,(H,18,19,21)

InChI Key

XIPQBQHRTMPGNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C=C(NC3=NN=NN23)C4=CN=CC=C4

Origin of Product

United States

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